REACTION_CXSMILES
|
[C:1]([C:5]1[CH:13]=[CH:12][C:8]([C:9](Cl)=[O:10])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[CH3:14][C:15]1[C:20]([B:21]2[O:25][C:24]([CH3:27])([CH3:26])[C:23]([CH3:29])([CH3:28])[O:22]2)=[CH:19][CH:18]=[CH:17][C:16]=1[NH2:30].C(N(CC)CC)C.O>ClCCl>[C:1]([C:5]1[CH:13]=[CH:12][C:8]([C:9]([NH:30][C:16]2[CH:17]=[CH:18][CH:19]=[C:20]([B:21]3[O:25][C:24]([CH3:26])([CH3:27])[C:23]([CH3:29])([CH3:28])[O:22]3)[C:15]=2[CH3:14])=[O:10])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2]
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Name
|
|
Quantity
|
5.24 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)C1=CC=C(C(=O)Cl)C=C1
|
Name
|
|
Quantity
|
6.22 g
|
Type
|
reactant
|
Smiles
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CC1=C(C=CC=C1B1OC(C(O1)(C)C)(C)C)N
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Name
|
|
Quantity
|
5.6 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
40 mL
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Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
60 mL
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Type
|
solvent
|
Smiles
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ClCCl
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Name
|
|
Quantity
|
100 mL
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Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the mixture was stirred at room temperature for 16 hr
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
the mixture extracted with dichloromethane (3×70 mL)
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Type
|
WASH
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Details
|
The combined organic layers were washed with water (2×100 mL) and brine (1×100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC=C(C(=O)NC2=C(C(=CC=C2)B2OC(C(O2)(C)C)(C)C)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |